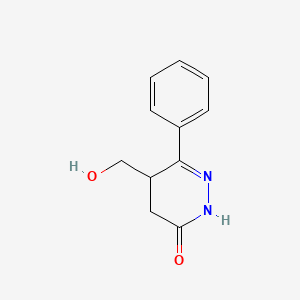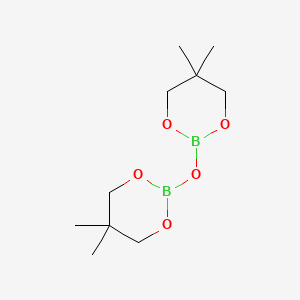
3,5-Diacetyl-2,6-dimethylpyridine
Vue d'ensemble
Description
3,5-Diacetyl-2,6-dimethylpyridine is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of two acetyl groups at the 3 and 5 positions and two methyl groups at the 2 and 6 positions on a pyridine ring. Its unique structure makes it a valuable synthon for the synthesis of various derivatives and heterocyclic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Diacetyl-2,6-dimethylpyridine can be synthesized through the oxidation of 3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine . The presence of two reactive acetyl groups allows for various chemical modifications, including Claisen–Schmidt condensation and Claisen ester condensation . For example, the reaction of this compound with diethyl oxalate provides access to symmetrical diethyl ester derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting involves standard organic synthesis techniques. These methods typically include the use of common reagents and catalysts under controlled conditions to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diacetyl-2,6-dimethylpyridine undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding dihydropyridine derivatives.
Condensation: Claisen–Schmidt condensation with aldehydes to form chalcones.
Cyclization: Formation of heterocyclic compounds such as pyrazoles through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include diethyl oxalate, aldehydes, and hydrazine hydrate. Reaction conditions often involve the use of solvents like methanol and acetic acid, with catalysts such as potassium hydroxide (KOH) to facilitate the reactions .
Major Products
Major products formed from these reactions include bisazachalcone derivatives, bishydrazones, and various heterocyclic compounds like 4,5-dihydro-1H-pyrazole .
Applications De Recherche Scientifique
3,5-Diacetyl-2,6-dimethylpyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-diacetyl-2,6-dimethylpyridine involves its interaction with molecular targets through its reactive acetyl groups. These groups enable the compound to undergo various chemical modifications, leading to the formation of biologically active derivatives. The molecular pathways involved include the formation of heterocyclic structures that exhibit specific biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3,5-diacetyl-2,6-dimethylpyridine include:
3,5-Diacetyl-2,6-dimethyl-1,4-dihydropyridine: A precursor in the synthesis of this compound.
Azachalcones: Nitrogen-containing analogs of chalcones that exhibit similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its dual acetyl groups, which provide a versatile platform for chemical modifications. This makes it a valuable synthon for the synthesis of a wide range of derivatives and heterocyclic compounds with diverse biological activities .
Propriétés
IUPAC Name |
1-(5-acetyl-2,6-dimethylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCACBGGDSKMOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337215 | |
| Record name | 3,5-Diacetyl-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802741 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
24234-61-5 | |
| Record name | 3,5-Diacetyl-2,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diacetyl-2,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)

